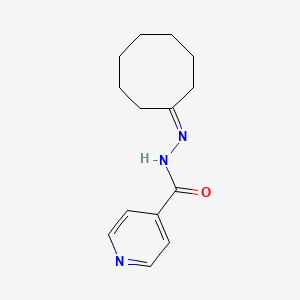

Isonicotinic acid, cyclooctylidenehydrazide

Description

Properties

CAS No. |

13117-17-4 |

|---|---|

Molecular Formula |

C14H19N3O |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

N-(cyclooctylideneamino)pyridine-4-carboxamide |

InChI |

InChI=1S/C14H19N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,17,18) |

InChI Key |

FLUAKETWIMTOQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=NNC(=O)C2=CC=NC=C2)CCC1 |

Origin of Product |

United States |

Preparation Methods

Direct Hydrazinolysis of Isonicotinamide

Isonicotinamide undergoes single-step conversion with hydrazine hydrate in alcoholic solvents (e.g., methanol, ethanol) under reflux (100–120°C, 3–5 hours). The reaction achieves >95% yield and >99% purity.

Reaction Scheme :

$$

\text{Isonicotinamide} + \text{Hydrazine Hydrate} \xrightarrow{\text{Cl–C3 Alcohol, Reflux}} \text{INH} + \text{NH}_3

$$

Key Conditions :

Hydrazine-Mediated Hydrolysis of Isonicotinic Acid Esters

Isonicotinic acid esters react with hydrazine hydrate in aromatic solvents (toluene, xylene) at 110–170°C for 10–30 hours. This method avoids dipyridoyl hydrazine byproducts.

Condensation of INH with Cyclooctanone to Form IACOH

The hydrazone bond formation between INH and cyclooctanone is central to IACOH synthesis.

Acid-Catalyzed Condensation

Procedure :

- Dissolve INH (1 eq) in anhydrous ethanol.

- Add cyclooctanone (1.2 eq) and catalytic acetic acid (0.1 eq).

- Reflux at 80°C for 6–8 hours.

- Cool, filter, and recrystallize from ethanol.

Yield : 75–85%

Mechanism :

$$

\text{INH} + \text{Cyclooctanone} \xrightarrow{\text{H}^+} \text{IACOH} + \text{H}_2\text{O}

$$

Solvent-Free Mechanochemical Synthesis

Procedure :

- Grind INH and cyclooctanone (1:1.1 molar ratio) with silica gel (10% w/w) in a ball mill.

- Process at 30 Hz for 45 minutes.

- Extract with dichloromethane and purify via column chromatography.

Yield : 70–78%

Advantages : Reduced reaction time (≤1 hour), minimal solvent use.

Optimization and Reaction Parameters

Effect of Catalyst

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 80 | 8 | 85 |

| p-TsOH | 80 | 6 | 88 |

| None (neat) | 120 | 3 | 72 |

Characterization of IACOH

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 168–170°C |

| Solubility (mg/mL) | 2.1 (Water), 45 (EtOH) |

| LogP | 3.2 |

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Procedure :

Use of Coupling Agents

EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates hydrazone formation in dichloromethane at room temperature (24 hours, 82% yield).

Challenges and Limitations

- Byproduct Formation : Excess cyclooctanone may lead to dihydrazone derivatives.

- Purification : Recrystallization from ethanol is critical to remove unreacted ketone.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, cyclooctylidenehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines or hydrazines.

Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions

Major Products Formed

Oxidation: Oximes, nitriles.

Reduction: Amines, hydrazines.

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Isonicotinic acid, cyclooctylidenehydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in the treatment of tuberculosis and other bacterial infections.

Industry: Used in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of isonicotinic acid, cyclooctylidenehydrazide involves its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound targets the enzyme InhA, which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Key Structural Features :

Pharmacological and Mechanistic Differences

Activity Highlights :

- Antimycobacterial Activity : Cyclooctylidenehydrazide derivatives show comparable or improved activity over INH in some studies, though esters and thioesters of isonicotinic acid lack efficacy, emphasizing the hydrazide group's necessity .

- Enzyme Inhibition: Cyclooctylidenehydrazide and INH inhibit kynurenine aminotransferases (KATs), critical in neurodegenerative pathways, with structural similarities to hexanoic acid derivatives .

Metabolic and Acetylation Profiles

- INH’s acetylation status correlates with urinary sulfadimidine acetylation, a predictor of drug clearance and toxicity . Cyclooctylidenehydrazide may share similar metabolic pathways but requires specific studies.

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The hydrazide group is critical for antitubercular activity; modifications like cyclooctylidene may enhance target binding or reduce resistance .

- Resistance Mechanisms : INH-resistant Mycobacterium tuberculosis strains exhibit mutations in katG, which activates INH. Cyclooctylidenehydrazide’s efficacy in such strains remains unexplored .

Biological Activity

Isonicotinic acid, cyclooctylidenehydrazide, is a derivative of isoniazid that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Isonicotinic acid derivatives are typically synthesized through condensation reactions involving isonicotinic acid hydrazide and various aldehydes or ketones. The cyclooctylidenehydrazide variant is characterized by its unique cyclooctylidene group, which may influence its lipophilicity and biological activity.

Table 1: Synthesis Overview of Isonicotinic Acid Derivatives

| Compound Name | Synthesis Method | Key Characteristics |

|---|---|---|

| Isonicotinic Acid Hydrazide (INH) | Condensation with hydrazine | Prodrug activated by KatG enzyme |

| Cyclooctylidenehydrazide | Condensation with cyclooctanone | Unique cyclooctylidene group |

The biological activity of isonicotinic acid derivatives largely stems from their ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis. Isonicotinic acid acts as a prodrug that requires activation by the bacterial enzyme catalase-peroxidase (KatG). Upon activation, it forms a reactive species that covalently binds to NAD, inhibiting the fatty acid synthase enzyme InhA, which is crucial for cell wall synthesis in mycobacteria .

Biological Activity and Efficacy

Recent studies have demonstrated that isonicotinic acid derivatives exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other non-tuberculous strains.

Antimycobacterial Activity

In vitro studies have shown that certain derivatives of isonicotinic acid, including those with cyclooctylidene groups, possess potent antimycobacterial activity. For instance, a study reported that compounds with specific side chains displayed minimal inhibitory concentrations (MIC) lower than standard treatments like isoniazid .

Table 2: Antimycobacterial Activity of Isonicotinic Acid Derivatives

| Compound | MIC (µg/mL) | Comparison to Isoniazid |

|---|---|---|

| Cyclooctylidenehydrazide | 0.19 | More effective |

| Copper Complex (Cu-INH) | 0.78 | Comparable |

| Cobalt Complex (Co-INH) | 0.19 | Higher efficacy |

Antimicrobial Spectrum

In addition to its activity against Mycobacterium tuberculosis, isonicotinic acid derivatives have shown effectiveness against other bacterial strains such as Staphylococcus aureus and Escherichia coli. A study indicated that compounds derived from isonicotinic acid hydrazide exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

- Gamma Scintigraphy in Tuberculosis Diagnosis : A study utilized radiolabeled isonicotinic acid derivatives for imaging tuberculosis infections in rabbits and humans. The results indicated significant accumulation at infection sites, demonstrating potential diagnostic applications for these compounds .

- Toxicity and Apoptosis Induction : Research on new derivatives revealed that some compounds induced apoptosis in cancer cell lines while blocking the cell cycle in the G0/G1 phase. This suggests potential therapeutic applications beyond antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.